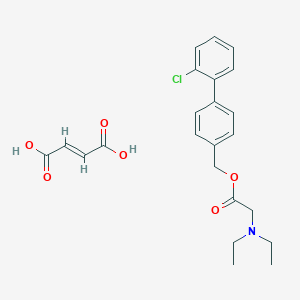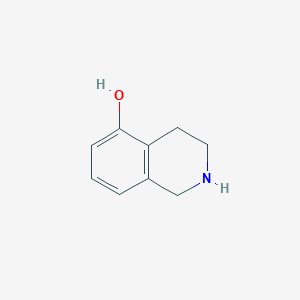![molecular formula C10H16OSi B028652 4-[(trimethylsilyl)methyl]Phenol CAS No. 101224-30-0](/img/structure/B28652.png)
4-[(trimethylsilyl)methyl]Phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(trimethylsilyl)methyl]Phenol, also known as TMSMP, is an organic compound that is widely used in scientific research. It is a derivative of phenol and is commonly used as a protecting group for hydroxyl functional groups in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-[(trimethylsilyl)methyl]Phenol involves the formation of a covalent bond between the hydroxyl functional group of the target molecule and the silicon atom of 4-[(trimethylsilyl)methyl]Phenol. This protects the hydroxyl group from chemical reactions and allows for selective functionalization of other parts of the molecule.
Biochemical and Physiological Effects:
4-[(trimethylsilyl)methyl]Phenol does not have any known biochemical or physiological effects. It is a non-toxic compound and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-[(trimethylsilyl)methyl]Phenol is its ability to selectively protect hydroxyl functional groups in organic synthesis. This allows for the synthesis of complex molecules with multiple hydroxyl groups without the risk of unwanted chemical reactions. The main limitation of 4-[(trimethylsilyl)methyl]Phenol is that it can be difficult to remove from the target molecule once the synthesis is complete.
Zukünftige Richtungen
There are several future directions for research involving 4-[(trimethylsilyl)methyl]Phenol. One area of interest is the development of new protecting groups that are more easily removed from the target molecule. Another area of interest is the use of 4-[(trimethylsilyl)methyl]Phenol in the synthesis of natural products and pharmaceuticals. Finally, there is potential for the use of 4-[(trimethylsilyl)methyl]Phenol in the development of new materials with unique properties.
Synthesemethoden
The synthesis of 4-[(trimethylsilyl)methyl]Phenol involves the reaction of phenol with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of 4-[(trimethylsilyl)methyl]Phenol and sodium chloride. The product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(trimethylsilyl)methyl]Phenol is widely used in scientific research as a protecting group for hydroxyl functional groups in organic synthesis. It is particularly useful for protecting phenolic hydroxyl groups, which are prone to oxidation and other chemical reactions. 4-[(trimethylsilyl)methyl]Phenol is also used in the synthesis of natural products, pharmaceuticals, and other organic compounds.
Eigenschaften
CAS-Nummer |
101224-30-0 |
|---|---|
Produktname |
4-[(trimethylsilyl)methyl]Phenol |
Molekularformel |
C10H16OSi |
Molekulargewicht |
180.32 g/mol |
IUPAC-Name |
4-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
DQFYMUKXVRYXPU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)O |
Kanonische SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



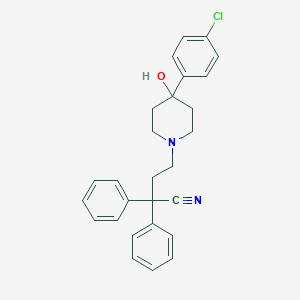
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
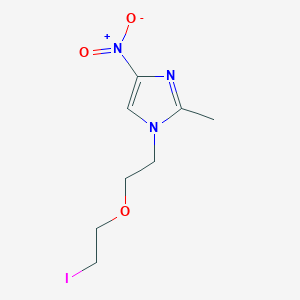
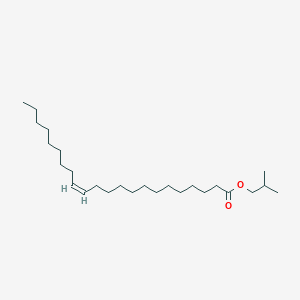
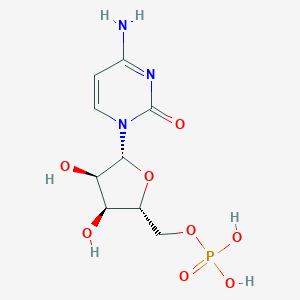
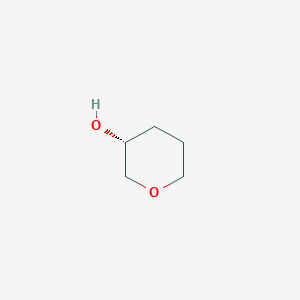
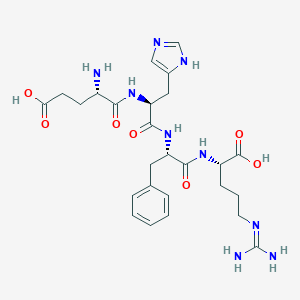
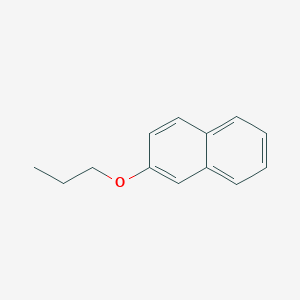
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
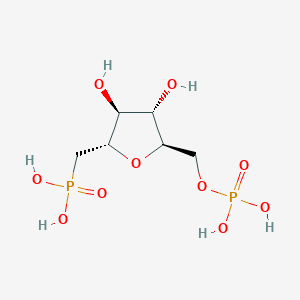
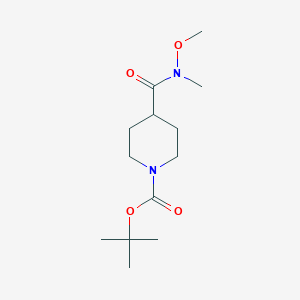
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
